2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide
Description
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Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-13(26-16-6-3-2-5-14(16)20)19(25)21-10-11-23-18(24)9-8-15(22-23)17-7-4-12-27-17/h2-9,12-13H,10-11H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPCBVITLGZXFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CS2)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article delves into its biological activity, examining its mechanism of action, interactions with biological targets, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H18FN3O3S
- Molecular Weight : 387.43 g/mol
- Purity : Typically around 95%.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, preventing substrate conversion.
- Receptor Modulation : It may interact with cell surface receptors, altering signaling pathways and cellular responses.
- DNA Interaction : Binding to DNA could affect gene expression, leading to altered protein synthesis and cellular behavior.
Biological Activity
Preliminary studies suggest that this compound exhibits significant biological activity, particularly in the context of disease modulation. Its potential therapeutic effects are linked to:
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Initial screenings indicate that it could inhibit cancer cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
In a study examining the compound's effect on cancer cell lines, it was found that treatment led to a dose-dependent decrease in cell viability. The half-maximal inhibitory concentration (IC50) was determined to be approximately 50 μM for several tested lines, indicating promising antitumor potential.
Case Study 2: Enzyme Interaction
Another study focused on the inhibition of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in fibrosis development. The compound demonstrated a significant reduction in CP4H activity, suggesting its potential use in treating fibrotic diseases .
Research Findings
Recent findings have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of this compound. Modifications to the fluorophenoxy and pyridazine moieties have been shown to enhance binding affinity and selectivity towards target enzymes.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
